molecular formula C11H20N2O B11811419 2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone

2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone

Cat. No.: B11811419
M. Wt: 196.29 g/mol
InChI Key: NJEWLSVUGMRDGB-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a cyclopropylamino group and a 2-methylpiperidin-1-yl group attached to an ethanone backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone typically involves the reaction of cyclopropylamine with 2-methylpiperidine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production of the compound. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropylamino)-1-(2-ethylpiperidin-1-yl)ethanone
  • 2-(Cyclopropylamino)-1-(2-propylpiperidin-1-yl)ethanone
  • 2-(Cyclopropylamino)-1-(2-butylpiperidin-1-yl)ethanone

Uniqueness

2-(Cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. This uniqueness makes it a valuable compound for research and industrial applications, as it can participate in a wide range of chemical reactions and exhibit distinct biological activities.

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

2-(cyclopropylamino)-1-(2-methylpiperidin-1-yl)ethanone

InChI

InChI=1S/C11H20N2O/c1-9-4-2-3-7-13(9)11(14)8-12-10-5-6-10/h9-10,12H,2-8H2,1H3

InChI Key

NJEWLSVUGMRDGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C(=O)CNC2CC2

Origin of Product

United States

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